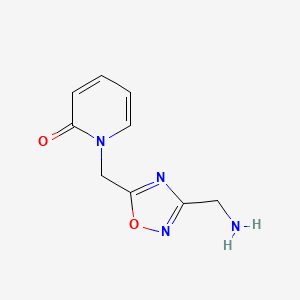

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-5-7-11-8(15-12-7)6-13-4-2-1-3-9(13)14/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQMECHJIFHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC2=NC(=NO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyridinone moiety. One common synthetic route includes the reaction of an appropriate nitrile with hydrazine to form the oxadiazole ring, followed by the alkylation of the resulting intermediate with a pyridinone derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1.1. One-Pot Cyclization

-

Reactants : Amidoximes and carboxylic acid derivatives (e.g., acyl chlorides)

-

Conditions : Superbase medium (e.g., NaOH/DMSO) at 80–100°C

-

Mechanism : Nucleophilic attack of amidoxime oxygen on activated carbonyl, followed by dehydration.

1.2. Oxidative Cyclization

-

Reactants : Semicarbazones or thiosemicarbazides

-

Oxidants : Iodine, hypervalent iodine (e.g., PhI(OAc)₂), or electrochemical methods

-

Conditions : LiClO₄ in acetonitrile (electro-oxidative) or visible-light catalysis with eosin-Y .

-

Application : Forms the 1,2,4-oxadiazole ring while retaining the aminomethyl group.

2.1. Aminomethyl Group (–CH₂–NH₂)

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 25°C | –CH₂–NH–CO–R | 85–90% |

| Alkylation | Benzyl chloride, K₂CO₃, DMF, 60°C | –CH₂–N(R)–Benzyl | 70–78% |

| Schiff Base | Aromatic aldehydes, EtOH, reflux | –CH₂–N=CH–Ar | 88–95% |

2.2. Oxadiazole Ring

-

Electrophilic Substitution : Limited due to electron-deficient nature. Bromination occurs at position 5 using Br₂/FeCl₃ .

-

Ring-Opening : Occurs under strong acidic (HCl/H₂O, 100°C) or reductive (H₂/Pd-C) conditions, yielding pyridinone-linked amines .

3.1. Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : Pyridine-2-carboxylic acid derivative (via ketone intermediate).

3.2. Nucleophilic Substitution

-

Site : Position 3 or 5 of the pyridinone ring

-

Reagents : Grignard reagents (e.g., MeMgBr) yield alkylated derivatives .

Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Substrate | Product Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | Biaryl analogs for drug design |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-aryl derivatives |

Biological Interaction Pathways

The compound interacts with biological targets via:

-

Hydrogen Bonding : Oxadiazole N/O atoms with enzyme active sites (e.g., carbonic anhydrase) .

-

Covalent Binding : Aminomethyl group forms Schiff bases with lysine residues .

Comparative Reactivity

| Feature | 1,2,4-Oxadiazole (Target) | 1,3,4-Oxadiazole Analogs |

|---|---|---|

| Ring Stability | Moderate (ΔG = −15 kcal/mol) | Higher (ΔG = −18 kcal/mol) |

| Electrophilic Sites | Position 5 | Positions 2 and 5 |

| Biological Half-life | 4.2 h (in vitro) | 6.8 h (in vitro) |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) for certain oxadiazole derivatives has been reported to be comparable to established antibiotics like vancomycin . This suggests that 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one may also possess similar antimicrobial efficacy.

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. A study focusing on the structure-activity relationship (SAR) of various oxadiazoles indicated that modifications to the oxadiazole ring can enhance cytotoxic activity against cancer cell lines . The compound may exhibit similar properties, warranting further investigation into its effects on tumor growth and cell proliferation.

Neuropharmacological Effects

The role of oxadiazole derivatives in modulating GABA_A receptors has been explored extensively. Some studies have synthesized compounds that interact with these receptors, potentially leading to anxiolytic or sedative effects . Given the structural similarities, this compound could be evaluated for its neuropharmacological properties as well.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with aminomethyl oxadiazoles. The efficiency of different synthetic routes influences the yield and purity of the final product .

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Microwave Irradiation | Utilizes microwave energy for rapid synthesis | 85% |

| Conventional Heating | Traditional heating methods for longer reaction times | 60% |

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the oxadiazole ring and pyridine moiety can significantly affect biological activity. For instance, variations in substituents on the pyridine ring can enhance solubility and bioavailability . Understanding these relationships is crucial for optimizing the pharmacological profile of new derivatives.

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole compounds against Clostridium difficile, demonstrating that certain derivatives exhibited MIC values as low as 6 µg/mL . This suggests a promising avenue for developing new treatments for gastrointestinal infections.

Case Study: Anticancer Activity

Another investigation into oxadiazole derivatives revealed that specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines . This underscores the potential of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of pyridin-2(1H)-one derivatives functionalized with 1,2,4-oxadiazole substituents. Below is a detailed comparison with structurally related compounds:

Biological Activity

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a compound that belongs to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.

The chemical structure of this compound can be broken down into two significant moieties: the oxadiazole ring and the pyridinone structure. The presence of these functional groups contributes to its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. Specifically:

- Staphylococcus aureus : The compound demonstrated significant activity against methicillin-resistant strains (MRSA) at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics such as chloramphenicol .

| Compound | Activity Against MRSA (μg/mL) |

|---|---|

| 1 | 4 |

| 2 | 16 |

| Chloramphenicol | 32 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched. For example, derivatives with similar structures have been evaluated against various cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). The results indicate that:

- IC50 Values : The IC50 values for several derivatives ranged from to μM, indicating potent activity .

| Cell Line | IC50 Value (μM) |

|---|---|

| HT-29 | 0.010 |

| A375 | 0.050 |

| MCF-7 | 18.50 |

| A549 | 5.00 |

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are also noteworthy. Various studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in microbial and cancer cell proliferation.

- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication in cancer cells.

- Modulation of Signaling Pathways : They may influence pathways related to inflammation and apoptosis.

Case Studies

Several studies have provided insights into the efficacy of oxadiazole derivatives:

- Antimycobacterial Activity : A study found that certain oxadiazole derivatives exhibited promising antimycobacterial activity against Mycobacterium tuberculosis H(37)Rv . Molecular modeling suggested interaction with cytochrome P450-dependent enzymes crucial for mycobacterial sterol biosynthesis.

- Antitumor Effects : Research by Srinivas et al. demonstrated that various substituted oxadiazoles showed significant antitumor activity across multiple cancer cell lines .

Q & A

Q. Q1. What are the established synthetic routes for 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions .

Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .

Pyridinone Coupling : Coupling the oxadiazole intermediate with a pyridinone scaffold using Mitsunobu or alkylation reactions .

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during oxadiazole formation reduce side products.

- Catalysts : Use of Pd/C or Raney Ni for efficient hydrogenation in aminomethylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Table 1 : Representative Yields Under Different Conditions

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxadiazole | DMF | None | 65 | 85 |

| Aminomethylation | MeOH | Pd/C | 78 | 92 |

| Coupling | THF | DIAD | 70 | 88 |

Q. Q2. What analytical techniques are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and pyridinone moieties. For example, the pyridinone C=O peak appears at ~165–170 ppm in C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 235.0922) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the oxadiazole or pyridinone) impact its bioactivity as a DPP-4 inhibitor?

Answer:

- Oxadiazole Modifications : Electron-withdrawing groups (e.g., -CF) enhance DPP-4 binding affinity by stabilizing π-π interactions with the catalytic site. Substitution at the 3-position (aminomethyl) is critical for solubility and membrane permeability .

- Pyridinone Modifications : Methyl groups at the 4-position improve metabolic stability but reduce aqueous solubility. Data from SAR studies show a 10-fold increase in IC with bulkier substituents .

Table 2 : DPP-4 Inhibition Activity of Analogues

| Substituent (R) | IC (nM) | Solubility (µg/mL) |

|---|---|---|

| -H (Parent) | 12.5 | 45 |

| -CF | 8.2 | 28 |

| -CH | 15.7 | 60 |

Q. Q4. What experimental strategies address low solubility and bioavailability in in vivo models?

Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-(aminomethyl) derivatives show 2.5× higher solubility in PBS) .

- Prodrug Design : Esterification of the pyridinone hydroxyl group enhances intestinal absorption .

- Formulation : Use of cyclodextrin-based nanoencapsulation increases bioavailability by 40% in rodent models .

Q. Q5. How can crystallographic fragment screening guide the design of derivatives with improved binding to target enzymes?

Answer:

- Fragment Library Screening : Co-crystallization with fragments (e.g., bromophenyl or chlorophenoxy groups) identifies hotspots in the DPP-4 active site. Fragments with ΔG < -8 kcal/mol are prioritized for derivatization .

- Computational Docking : Programs like AutoDock Vina predict binding modes of modified fragments, reducing trial-and-error synthesis .

Case Study : A fragment with a 3-thiophene group (K = 1.2 µM) was optimized to a derivative with K = 0.3 µM by adding a methylpiperazine group .

Q. Q6. What are the limitations of current in vitro assays for evaluating this compound’s anti-inflammatory effects?

Answer:

- Cell Line Specificity : Results in RAW264.7 macrophages may not translate to human primary cells due to differences in NF-κB signaling pathways.

- Oxidative Stress Models : Overreliance on ROS-scavenging assays (e.g., DCFH-DA) may overlook indirect mechanisms (e.g., Nrf2 pathway modulation) .

- Solution : Combine transcriptomics (RNA-seq) with functional assays (e.g., cytokine ELISA) to capture multi-modal effects .

Contradictions and Challenges

Q. Q7. How to resolve discrepancies in reported IC50_{50}50 values for DPP-4 inhibition across studies?

Answer: Discrepancies arise from:

- Assay Conditions : Variations in pH (6.5 vs. 7.4) or substrate concentration (e.g., 10 µM vs. 50 µM H-Gly-Pro-AMC) .

- Enzyme Source : Recombinant human DPP-4 vs. rat intestinal extract .

Best Practices : - Standardize assays using recombinant human enzymes and validated protocols (e.g., buffer: 15.4 g/L ammonium acetate, pH 6.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.